molecular formula C10H12N2O6 B14737240 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol CAS No. 6178-43-4

4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol

Cat. No.: B14737240
CAS No.: 6178-43-4
M. Wt: 256.21 g/mol
InChI Key: OFZHJZSVWXKNJF-UHFFFAOYSA-N
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Description

4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol is an organic compound characterized by the presence of nitro groups, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol typically involves the reaction of 4-methoxyphenol with 1,3-dinitropropane under specific conditions. One common method involves dissolving the aldehyde precursor in nitromethane and adding basic alumina as a catalyst. The reaction mixture is heated under an inert atmosphere, such as argon, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce diamino derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the phenol group can interact with various enzymes and proteins, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

6178-43-4

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

4-(1,3-dinitropropan-2-yl)-2-methoxyphenol

InChI

InChI=1S/C10H12N2O6/c1-18-10-4-7(2-3-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3

InChI Key

OFZHJZSVWXKNJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-])O

Origin of Product

United States

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